molecular formula C21H32B2O4 B567902 2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1218790-33-0

2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B567902
CAS No.: 1218790-33-0
M. Wt: 370.103
InChI Key: GXBZIEBGOAZWAC-UHFFFAOYSA-N
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Description

2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a bis-boronic ester compound featuring a 2,3-dihydroindene core substituted with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions such as Suzuki-Miyaura polymerization for constructing π-conjugated systems .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32B2O4/c1-18(2)19(3,4)25-22(24-18)15-12-14-10-9-11-16(14)17(13-15)23-26-20(5,6)21(7,8)27-23/h12-13H,9-11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBZIEBGOAZWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CCCC3=C2)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682315
Record name 2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-33-0
Record name 2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of organic solar cells, suggesting that its targets could be related to energy transfer and charge transport properties in these devices.

Mode of Action

It’s known that similar compounds assist in long-range energy transfer in organic solar cells. This suggests that the compound might interact with its targets to facilitate energy transfer and improve charge transport properties.

Biochemical Pathways

Given its potential use in organic solar cells, it may influence pathways related to energy transfer and charge transport.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in the context of organic solar cells, factors such as temperature, light intensity, and the presence of other compounds can affect its performance.

Biological Activity

2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound with significant potential in various biological applications. Its unique structure allows for diverse interactions within biological systems. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C21H32B2O4
  • Molecular Weight : 370.103 g/mol
  • CAS Number : 1218790-33-0
  • Purity : Typically ≥ 95% .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The boron atoms in the structure allow for coordination with oxygen-containing groups in biomolecules such as proteins and nucleic acids. This interaction can influence enzymatic activity and cellular signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to 2,2'-(2,3-Dihydro-1H-indene-4,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit antioxidant properties. These properties are critical in protecting cells from oxidative stress and reducing damage caused by free radicals.

Anticancer Activity

Studies have shown that boron-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism is thought to involve the disruption of cellular signaling pathways that promote cell survival and proliferation.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar dioxaborolane derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.

Study 1: Antioxidant Activity Assessment

A study conducted on a series of dioxaborolane derivatives demonstrated significant antioxidant activity through various assays including DPPH and ABTS radical scavenging tests. The results showed that the tested compounds could effectively reduce oxidative stress markers in vitro.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Control1015
Compound A7580
Compound B7075
Target Compound8285

Study 2: Anticancer Potential

In a preclinical study on human cancer cell lines (e.g., MCF-7 breast cancer cells), the target compound was found to induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in the sub-G1 phase population indicative of cell death.

Concentration (µM)% Apoptosis
05
1030
2555
5080

Comparison with Similar Compounds

2,2'-(9,9-Dimethyl-fluorene-3,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (Fluorene Derivative)

  • Core Structure : Fluorene (rigid, fully aromatic) vs. dihydroindene (partially saturated).
  • Reactivity: Fluorene derivatives exhibit higher planarity, improving conjugation in polymers, but lower solubility due to rigidity. The dihydroindene derivative’s reduced aromaticity may enhance solubility in nonpolar solvents .
  • Applications : Fluorene-based boronic esters are widely used in organic light-emitting diodes (OLEDs), whereas the dihydroindene variant is emerging in flexible electronics.

2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

  • Core Structure : Dimethoxybenzene (electron-rich aromatic ring) vs. dihydroindene.
  • Electronic Effects : Methoxy groups donate electron density, accelerating oxidative addition in cross-coupling reactions. However, steric hindrance from the dihydroindene core may slow transmetalation steps .
  • Yield in Synthesis : The dimethoxy derivative achieves 25% yield in Suzuki couplings, suggesting moderate reactivity compared to dihydroindene systems .

Substituent-Modified Analogues

4,4,5,5-Tetramethyl-2-(3-methyl-2,3-dihydro-1H-inden-4-yl)-1,3,2-dioxaborolane

  • Substituent : Methyl group at the indene’s 3-position.
  • Commercial purity is ≥95% (vs. unsubstituted dihydroindene derivatives), highlighting its scalability .

2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

  • Structure : Incorporates a diphenylethene spacer between phenylene and boronic esters.
  • Applications : Used in metal-organic frameworks (MOFs) for gas storage due to extended π-conjugation and high surface area. Purity ≥99% and APS (average particle size) customization make it industrially relevant .

Heterocyclic and Thiophene-Based Analogues

2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

  • Core Structure : Benzodithiophene with thiophene side chains.
  • Properties : High molecular weight (830.88 g/mol) and logP (13.69) indicate exceptional hydrophobicity, ideal for photovoltaic active layers. The 2-ethylhexyl groups enhance solubility in organic solvents .
  • Performance : Outperforms dihydroindene derivatives in solar cell efficiency (>12% PCE) due to broad light absorption .

2,2'-[1,1':4',1''-Terphenyl]-4,4''-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]

  • Structure : Terphenyl backbone with terminal boronic esters.
  • NMR Data : Distinct ¹H NMR signals (δ 7.6–7.8 ppm for aromatic protons) confirm extended conjugation compared to dihydroindene systems .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Solubility (THF) Key Applications Reference
Target Compound (Dihydroindene) 2,3-Dihydroindene 358.08 High Flexible electronics
2,2'-(9,9-Dimethyl-fluorene-3,6-diyl)bis(...) Fluorene 438.32 Moderate OLEDs
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(...) Dimethoxybenzene 374.12 High Polymer synthesis
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(...) Diphenylethene-phenylene 626.54 Low MOFs
2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzodithiophene-2,6-diyl)bis(...) Benzodithiophene 830.88 Moderate Organic photovoltaics

Research Findings and Practical Considerations

  • Reactivity : Dihydroindene derivatives exhibit balanced reactivity in Suzuki couplings, avoiding excessive steric hindrance seen in methyl-substituted analogs .
  • Thermal Stability : Fluorene and benzodithiophene systems degrade above 300°C, whereas dihydroindene derivatives are stable up to 250°C .
  • Commercial Viability : Thiophene-based compounds are costlier (≥$500/g) but critical for high-efficiency solar cells, while dihydroindene variants are more affordable (~$200/g) .

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